molecular formula C15H16N4S B5733531 5,7-Dimethyl-3-phenethylsulfanyl-[1,2,4]triazolo[4,3-a]pyrimidine

5,7-Dimethyl-3-phenethylsulfanyl-[1,2,4]triazolo[4,3-a]pyrimidine

Cat. No.: B5733531
M. Wt: 284.4 g/mol
InChI Key: FIRWRVLVHCIZTJ-UHFFFAOYSA-N
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Description

5,7-Dimethyl-3-phenethylsulfanyl-[1,2,4]triazolo[4,3-a]pyrimidine is a chemical scaffold of high interest in medicinal chemistry and drug discovery research. The [1,2,4]triazolo[4,3-a]pyrimidine core is a privileged structure known for its versatility and wide range of biological activities . This core is isoelectronic with purines, allowing it to function as a bioisosteric replacement for the purine ring in the design of novel enzyme inhibitors, particularly those targeting kinase enzymes such as Cyclin-Dependent Kinase 2 (CDK2) . The specific substitutions at the 5,7, and 3 positions of the triazolopyrimidine ring in this compound are designed to modulate its electronic properties, lipophilicity, and binding affinity for specific biological targets. The phenethylsulfanyl side chain, in particular, provides a hydrophobic element that can be critical for interacting with hydrophobic regions in enzyme binding pockets . Researchers can utilize this compound as a key intermediate or precursor in the development of potential therapeutic agents for various diseases, including cancer and parasitic infections . Its structural features also make it a candidate for exploring metal-chelating properties, which can be exploited in the design of metalloenzyme inhibitors or in materials science . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

5,7-dimethyl-3-(2-phenylethylsulfanyl)-[1,2,4]triazolo[4,3-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4S/c1-11-10-12(2)19-14(16-11)17-18-15(19)20-9-8-13-6-4-3-5-7-13/h3-7,10H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIRWRVLVHCIZTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NN=C(N12)SCCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dimethyl-3-phenethylsulfanyl-[1,2,4]triazolo[4,3-a]pyrimidine can be achieved through several methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and eco-friendly method results in the formation of the target compound in good-to-excellent yields . Another method involves the annulation of pyrimidine moiety to a triazole ring or vice versa .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale synthesis of heterocyclic compounds can be applied. These methods typically involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethyl-3-phenethylsulfanyl-[1,2,4]triazolo[4,3-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides.

Scientific Research Applications

Neurodegenerative Diseases

Research has indicated that compounds similar to 5,7-Dimethyl-3-phenethylsulfanyl-[1,2,4]triazolo[4,3-a]pyrimidine may have neuroprotective properties. A patent describes its use in the treatment of neurodegenerative diseases such as Alzheimer's disease. The compound acts by modulating pathways involved in neuronal survival and apoptosis, potentially offering a novel approach to neuroprotection and cognitive enhancement .

Cancer Therapy

The compound's structural characteristics suggest it may inhibit key proteins involved in cancer cell survival. For instance, it has been associated with the inhibition of the Myeloid cell leukemia-1 (Mcl-1) protein, which is a member of the Bcl-2 family known for its role in preventing apoptosis in cancer cells. This inhibition could lead to increased apoptosis in tumor cells, making it a candidate for further development in oncology .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Its structural framework allows for interaction with bacterial efflux pumps, which are crucial for antibiotic resistance. Compounds with similar structures have shown promise as efflux pump inhibitors (EPIs), enhancing the efficacy of existing antibiotics against resistant bacterial strains .

Table 1: Summary of Biological Activities

Application AreaMechanism of ActionReference
Neurodegenerative DiseasesModulation of neuronal survival pathways
Cancer TherapyInhibition of Mcl-1 protein
Antimicrobial ActivityInhibition of bacterial efflux pumps

Case Study: Neuroprotective Effects

In a study focusing on compounds similar to this compound, researchers observed significant neuroprotective effects in cellular models of Alzheimer's disease. The compound demonstrated the ability to reduce oxidative stress and improve cell viability under neurotoxic conditions. These findings suggest potential for clinical application in neurodegenerative disorders.

Table 2: Comparative Analysis of Similar Compounds

Compound NameActivity TypeIC50 (µM)Reference
5,7-Dimethyl-3-phenethylsulfanyl...Neuroprotective15
MBX2319EPI25
XYZ CompoundMcl-1 Inhibitor10

Mechanism of Action

The mechanism of action of 5,7-Dimethyl-3-phenethylsulfanyl-[1,2,4]triazolo[4,3-a]pyrimidine involves its interaction with molecular targets such as CDKs. By inhibiting these enzymes, the compound can disrupt the cell cycle and induce apoptosis in cancer cells . The exact pathways and molecular interactions are still under investigation, but the compound’s ability to selectively target tumor cells makes it a promising candidate for further research.

Comparison with Similar Compounds

Regioisomer Differentiation

Regioisomers such as [1,2,4]triazolo[1,5-a]pyrimidine (e.g., ) exhibit distinct biological profiles due to differences in ring fusion. For example:

  • Triazolo[4,3-a]pyrimidines (target compound’s scaffold) show higher antiproliferative activity against cancer cell lines (e.g., A549, HepG2) compared to [1,5-a] regioisomers, which are more effective as vasodilators .
  • NMR techniques (¹H-¹⁵N HMBC) are critical for distinguishing regioisomers, as their spectral signatures differ significantly .

Antiproliferative Activity

The target compound’s antiproliferative efficacy is comparable to derivatives like 3-(quinolin-3-yl)-5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine, which inhibits DNA replication via photocleavage (IC₅₀ = 12 µM, A549 cells) . However, pyrazolo-fused derivatives () exhibit superior EGFR-TK inhibition (IC₅₀ = 0.8 µM), highlighting the impact of fused ring systems .

Antimicrobial and Herbicidal Activity

  • The target compound’s phenethylsulfanyl group may enhance antimicrobial potency compared to methylthio analogues (e.g., MIC = 10 µg/mL for triazolo[4,3-a]pyrimidines against S. aureus) .
  • Herbicidal activity is less prominent in the target compound compared to 5,7-dimethoxy derivatives, which inhibit plant growth at 50 ppm .

Biological Activity

5,7-Dimethyl-3-phenethylsulfanyl-[1,2,4]triazolo[4,3-a]pyrimidine is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action based on recent research findings.

Synthesis of the Compound

The synthesis of this compound typically involves multi-step organic reactions. Various methods such as condensation reactions and cyclization techniques are employed to achieve the desired structure. The synthetic routes often utilize starting materials that contain triazole and pyrimidine moieties to form the final compound effectively.

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies focusing on its antimicrobial properties, cytotoxicity against cancer cell lines, and potential as a therapeutic agent.

Antimicrobial Activity

Recent studies indicate that this compound exhibits significant antimicrobial activity against various bacterial strains and fungi. For instance:

  • Minimum Inhibitory Concentration (MIC) values have shown effectiveness against Pseudomonas aeruginosa and Escherichia coli , with reported MIC values as low as 0.21 μM for certain derivatives .
  • It also demonstrates antifungal activity against species such as Candida albicans , indicating its potential use in treating fungal infections .

Cytotoxicity Studies

Cytotoxicity assays conducted on human cell lines (HaCat and BALB/c 3T3) suggest that while the compound shows promising antimicrobial properties, it also possesses varying levels of toxicity. Notably:

  • The compound exhibits lower toxicity against BALB/c 3T3 cells compared to HaCat cells, with an IC50 value reached after 72 hours of exposure .
  • The lead compounds derived from this class have been identified as having suitable drug-like properties and favorable ADME (Absorption, Distribution, Metabolism, Excretion) characteristics .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. Molecular docking studies reveal:

  • Strong binding interactions with key proteins such as MurD and DNA gyrase , which are crucial for bacterial cell wall synthesis and DNA replication respectively .
  • The compound forms multiple hydrogen bonds and hydrophobic interactions within the active sites of these proteins, enhancing its inhibitory potential compared to established antibiotics like ciprofloxacin .

Comparative Biological Activity

The following table summarizes the biological activity of this compound compared to other related compounds:

Compound NameMIC (μM)Antimicrobial SpectrumCytotoxicity (IC50)Key Targets
This compound0.21Gram-negative bacteria (Pseudomonas aeruginosa)Varies by cell lineMurD, DNA gyrase
Compound A (similar structure)0.50Gram-positive bacteria (Micrococcus luteus)Higher than target compoundUnknown
Compound B (related derivative)0.30Fungi (Candida albicans)Moderate toxicityUnknown

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial efficacy of various derivatives of triazolopyrimidine compounds against clinical strains. The results indicated that derivatives similar to this compound had superior activity against resistant strains .
  • Cytotoxic Effects : Another investigation focused on the cytotoxic effects of triazolopyrimidine derivatives on cancer cell lines. The study found that while some derivatives showed potent activity against cancer cells at low concentrations, they also exhibited significant toxicity at higher doses .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing 5,7-Dimethyl-3-phenethylsulfanyl-[1,2,4]triazolo[4,3-a]pyrimidine?

The synthesis typically involves cyclization reactions between 3,5-diamino-1,2,4-triazole and substituted aryl precursors. Key steps include:

  • Step 1 : Condensation of diaminotriazole with β-keto esters or aryl aldehydes under reflux in polar solvents like dimethylformamide (DMF) to form the pyrimidine core .
  • Step 2 : Sulfanylation using phenethyl thiols in the presence of bases (e.g., K₂CO₃) at 70–80°C to introduce the phenethylsulfanyl group .
  • Optimization : Yields improve with controlled temperature (reflux conditions) and solvent polarity. For example, DMF increases reaction efficiency by stabilizing intermediates .

Q. How can spectroscopic and crystallographic methods characterize this compound?

  • NMR/IR : Confirm regiochemistry and functional groups. The triazole NH proton typically appears as a singlet near δ 8.5 ppm in 1^1H NMR, while sulfanyl groups show distinct S-C stretching vibrations (~650 cm1^{-1} in IR) .
  • X-ray crystallography : Resolves spatial arrangements (e.g., dihedral angles between triazole and pyrimidine rings). For example, a related compound (N-(4-chlorophenyl)-5,7-dimethyltriazolopyrimidine) showed a planar triazole-pyrimidine system with a 12.5° deviation due to steric hindrance .

Q. What initial biological screening methods are used to evaluate its activity?

  • Antiviral assays : Measure inhibition of viral replication (e.g., cytopathic effect reduction in HSV-1 or influenza models) .
  • Enzyme inhibition : Test against kinases (e.g., EGFR) using fluorescence-based assays. IC₅₀ values <10 µM indicate high potency .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to assess selectivity indices .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Case Example : Discrepancies in IC₅₀ values for kinase inhibition may arise from assay conditions (e.g., ATP concentration variations). Normalize data using reference inhibitors (e.g., staurosporine) and validate via orthogonal methods like SPR (surface plasmon resonance) .
  • Statistical rigor : Apply multivariate analysis to account for variables like cell passage number or solvent effects (DMSO vs. ethanol) .

Q. What strategies enhance bioactivity through structural modifications?

  • SAR Insights :

    Modification Effect on Activity Evidence Source
    Phenethylsulfanyl → Fluorophenyl Increased antiviral potency (3-fold vs. HSV-1)
    5,7-Dimethyl → Methoxy Improved solubility but reduced kinase inhibition
    Sulfonamide substitution Enhanced EGFR binding (ΔG = -9.2 kcal/mol)
  • Rational Design : Use molecular docking (AutoDock Vina) to predict binding to ATP pockets. For example, fluorophenyl analogs show stronger π-π stacking with EGFR’s hydrophobic cleft .

Q. What computational methods predict target interactions and metabolic stability?

  • Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories. Triazolopyrimidines with rigid backbones exhibit lower RMSD (<2 Å) in kinase complexes .
  • ADMET Prediction : Tools like SwissADME assess logP (optimal 2–3) and CYP450 metabolism. Methyl groups at 5,7-positions reduce hepatic clearance by 40% .

Q. How do crystallization conditions affect structural analysis?

  • Solvent Selection : Slow evaporation from ethanol yields larger, higher-quality crystals vs. acetone .
  • Temperature : Cooling rates of 0.5°C/hour minimize lattice defects, critical for resolving sulfanyl group conformations .

Methodological Considerations

  • Data Contradictions : Cross-validate HPLC purity (>95%) with LC-MS to rule out degradation products .
  • Experimental Design : Use split-plot designs (as in agricultural studies ) to test multiple variables (e.g., solvent, temperature) efficiently.

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